

The Discovery and Synthesis of LHQ490: A Potent and Selective FGFR2 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LHQ490

Cat. No.: B15567499

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of **LHQ490**, a novel and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). FGFR2 is a well-established therapeutic target in various cancers, and the development of selective inhibitors like **LHQ490** holds significant promise for targeted cancer therapy.^[1]

Discovery and Potency

LHQ490 was identified through a dedicated research effort to develop selective inhibitors of FGFR2.^[1] The compound demonstrated potent inhibition of FGFR2 kinase activity with an IC₅₀ value of 5.2 nM.^[1] Importantly, **LHQ490** exhibits high selectivity for FGFR2 over other members of the FGFR family. It is over 61-fold more selective for FGFR2 than for FGFR1, over 34-fold more selective than for FGFR3, and over 293-fold more selective than for FGFR4.^[1] This high selectivity was further confirmed in a broad kinase panel screening against 416 kinases.^[1]

In cell-based assays, **LHQ490** effectively suppressed the proliferation of BaF3 cells engineered to express FGFR2, with an IC₅₀ value of 1.4 nM. The compound's selectivity was also evident in these cellular models, showing over 70-fold and 714-fold selectivity against BaF3-FGFR1 and the parental BaF3 cells, respectively.

Quantitative Data Summary

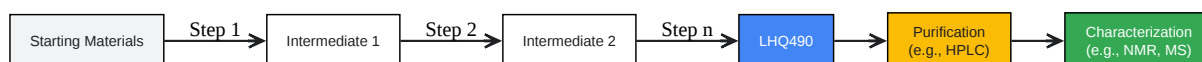
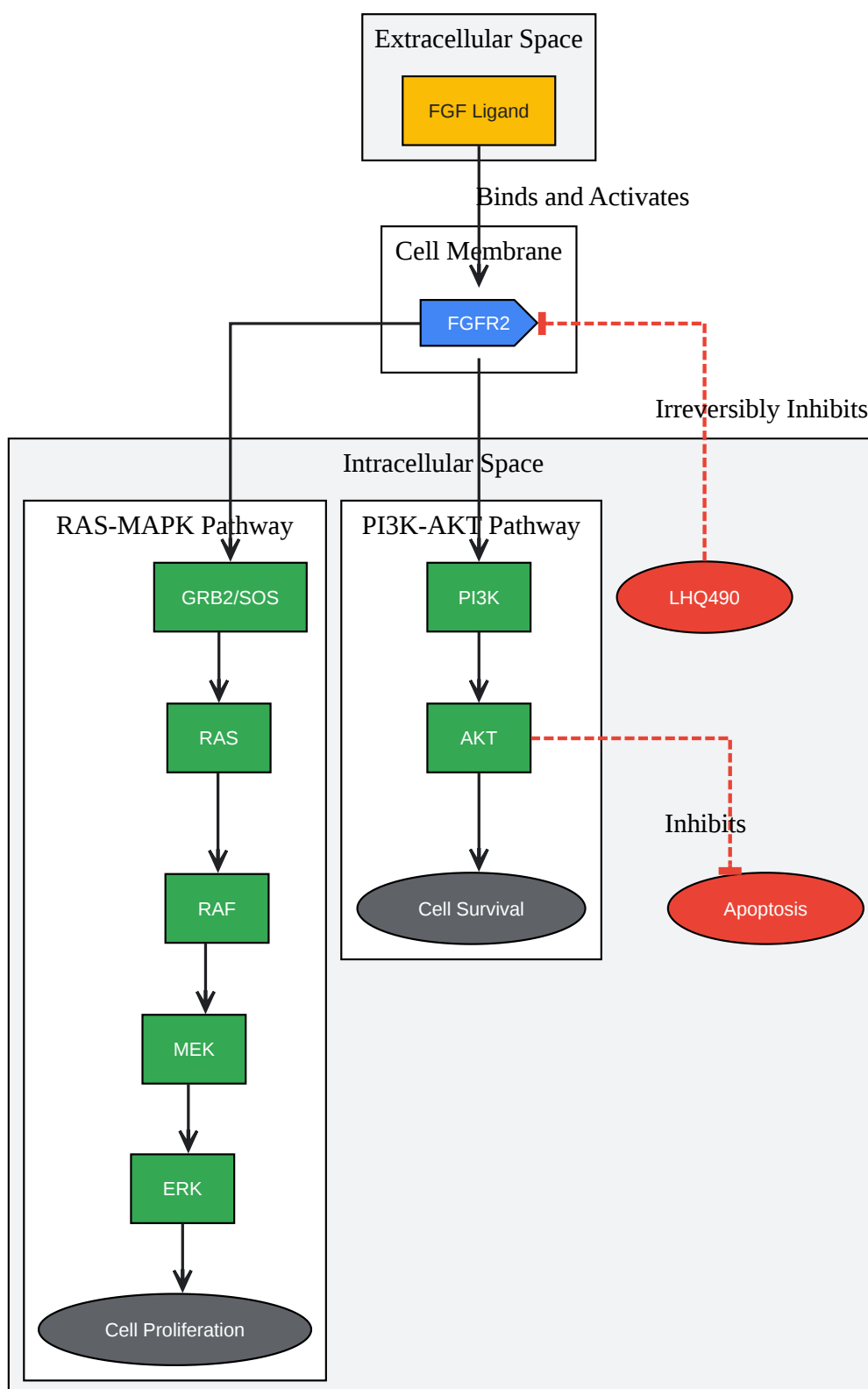
The following table summarizes the key quantitative data for **LHQ490**'s inhibitory activity.

| Target | Assay Type | IC50 (nM) | Selectivity vs. FGFR2 |
|-----------------|--------------------|-----------|-----------------------|
| FGFR2 | Kinase Assay | 5.2 | - |
| FGFR1 | Kinase Assay | >317.2 | >61-fold |
| FGFR3 | Kinase Assay | >176.8 | >34-fold |
| FGFR4 | Kinase Assay | >1523.6 | >293-fold |
| BaF3-FGFR2 | Cell Proliferation | 1.4 | - |
| BaF3-FGFR1 | Cell Proliferation | >98 | >70-fold |
| BaF3 (parental) | Cell Proliferation | >1000 | >714-fold |

Mechanism of Action: Inhibition of FGFR2 Signaling

LHQ490 functions as an irreversible inhibitor, covalently binding to a specific cysteine residue within the ATP-binding pocket of FGFR2. This mode of action leads to a sustained suppression of the FGFR2 signaling pathways. Activated FGFR2 typically triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. By inhibiting FGFR2, **LHQ490** effectively blocks these downstream signals, leading to the induction of apoptosis (programmed cell death) in cancer cells that are dependent on FGFR2 signaling.

The general signaling pathway initiated by FGFR2 activation involves the RAS-MAPK and PI3K-AKT pathways. The diagram below illustrates the key components of this pathway and the point of inhibition by **LHQ490**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of LHQ490 as a highly selective fibroblast growth factor receptor 2 (FGFR2) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Synthesis of LHQ490: A Potent and Selective FGFR2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567499#discovery-and-synthesis-of-lhq490-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

